Cas no 19182-14-0 ((6-methylnaphthalen-2-yl)methanol)
(6-methylnaphthalen-2-yl)methanol Chemical and Physical Properties
Names and Identifiers
-
- (6-methylnaphthalen-2-yl)methanol
- (6-Methyl-2-naphthyl)methanol
- 2-naphthalenemethanol, 6-methyl-
- 6-Methyl-2-naphthalenemethanol
- 19182-14-0
- AT10299
- Z1198165098
- AB-131/42300931
- EN300-2903692
- CS-0215720
- 2-hydroxymethyl-6-methylnaphthalene
- AKOS006294425
- 6-methyl-2-hydroxymethylnaphthalene
- QMVKKYLKTADYNN-UHFFFAOYSA-N
- DTXSID00172716
- SCHEMBL2604704
-
- MDL: MFCD04971223
- Inchi: 1S/C12H12O/c1-9-2-4-12-7-10(8-13)3-5-11(12)6-9/h2-7,13H,8H2,1H3
- InChI Key: QMVKKYLKTADYNN-UHFFFAOYSA-N
- SMILES: OCC1C=CC2C=C(C)C=CC=2C=1
Computed Properties
- Exact Mass: 172.08886
- Monoisotopic Mass: 172.088815002g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 167
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.1
- Topological Polar Surface Area: 20.2Ų
Experimental Properties
- PSA: 20.23
(6-methylnaphthalen-2-yl)methanol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A219002902-500mg |
2-Methylnaphthalene-6-methanol |
19182-14-0 | 98% | 500mg |
$999.60 | 2023-09-02 | |
| Alichem | A219002902-1g |
2-Methylnaphthalene-6-methanol |
19182-14-0 | 98% | 1g |
$1600.75 | 2023-09-02 | |
| Enamine | EN300-2903692-1g |
(6-methylnaphthalen-2-yl)methanol |
19182-14-0 | 95% | 1g |
$1129.0 | 2023-09-06 | |
| Enamine | EN300-2903692-5g |
(6-methylnaphthalen-2-yl)methanol |
19182-14-0 | 95% | 5g |
$3273.0 | 2023-09-06 | |
| Enamine | EN300-2903692-10g |
(6-methylnaphthalen-2-yl)methanol |
19182-14-0 | 95% | 10g |
$4852.0 | 2023-09-06 | |
| Enamine | EN300-2903692-0.05g |
(6-methylnaphthalen-2-yl)methanol |
19182-14-0 | 95.0% | 0.05g |
$262.0 | 2025-03-19 | |
| Enamine | EN300-2903692-0.1g |
(6-methylnaphthalen-2-yl)methanol |
19182-14-0 | 95.0% | 0.1g |
$392.0 | 2025-03-19 | |
| Enamine | EN300-2903692-0.25g |
(6-methylnaphthalen-2-yl)methanol |
19182-14-0 | 95.0% | 0.25g |
$559.0 | 2025-03-19 | |
| Enamine | EN300-2903692-0.5g |
(6-methylnaphthalen-2-yl)methanol |
19182-14-0 | 95.0% | 0.5g |
$879.0 | 2025-03-19 | |
| Enamine | EN300-2903692-1.0g |
(6-methylnaphthalen-2-yl)methanol |
19182-14-0 | 95.0% | 1.0g |
$1129.0 | 2025-03-19 |
(6-methylnaphthalen-2-yl)methanol Related Literature
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Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
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Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
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Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
Additional information on (6-methylnaphthalen-2-yl)methanol
Professional Introduction of (6-Methylnaphthalen-2-yl)Methanol
(6-methylnaphthalen-2-yl)Methanol is a unique organic compound that has garnered significant attention in the field of biomedicine and pharmaceutical research. This compound, with its CAS registry number 19182-14-0, is known for its potential applications in drug discovery and development. The structure of (6-methylnaphthalen-2-yl)Methanol comprises a naphthalene ring system with a methyl group at the 6-position and a hydroxymethyl group at the 2-position, making it a promising candidate for various biological activities.
In recent years, studies have highlighted the importance of naphthalene derivatives in medicinal chemistry due to their diverse pharmacological properties. (6-methylnaphthalen-2-yl)Methanol has been explored for its potential as an anti-inflammatory agent, where it demonstrates selective COX-2 inhibition without the adverse effects often associated with traditional nonsteroidal anti-inflammatory drugs (NSAIDs). This makes it a valuable compound in the development of safer and more effective therapeutic agents.
Beyond its anti-inflammatory properties, (6-methylnaphthalen-2-yl)Methanol has also shown promising results in preliminary anticancer studies. Its ability to modulate cellular pathways involved in tumor growth and apoptosis suggests potential utility in oncology. Researchers have noted that the hydroxymethyl group plays a critical role in these biological activities, acting as a bioisostere to other functional groups commonly found in medicinal compounds.
The synthesis of (6-methylnaphthalen-2-yl)Methanol has been optimized through various methodologies, including Friedel-Crafts alkylation and nucleophilic aromatic substitution. These advancements have enhanced the scalability and cost-effectiveness of producing this compound, making it more accessible for preclinical testing and further drug development.
In addition to its pharmacological applications, (6-methylnaphthalen-2-yl)Methanol has been utilized as a valuable intermediate in the synthesis of other bioactive molecules. Its structural versatility allows for easy modification and functionalization, enabling chemists to explore a wide range of derivatives with tailored biological properties.
Overall, (6-methylnaphthalen-2-yl)Methanol, CAS 19182-14-0, represents an exciting frontier in biomedical research. Its unique structure and diverse biological activities position it as a key player in the development of next-generation therapeutics. As scientific understanding of its mechanisms continues to evolve, further insights into its potential applications are expected to emerge, solidifying its place at the forefront of medicinal chemistry.
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